Phenol, 4-fluoro-2-methoxy-, acetate

Description

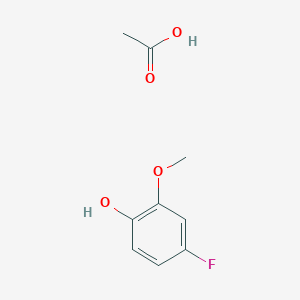

Phenol, 4-fluoro-2-methoxy-, acetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by a methoxy group The acetate group is attached to the hydroxyl group of the phenol

Properties

IUPAC Name |

acetic acid;4-fluoro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2.C2H4O2/c1-10-7-4-5(8)2-3-6(7)9;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZCPQKOUWNQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849289 | |

| Record name | Acetic acid--4-fluoro-2-methoxyphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-81-4 | |

| Record name | Acetic acid--4-fluoro-2-methoxyphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation Using Acetic Anhydride and Acid Catalysis

In a representative procedure, 4-fluoro-2-methoxyphenol (1.0 eq) is dissolved in acetic acid, followed by slow addition of acetic anhydride (1.2 eq) at 25–35°C. The mixture is heated to 90°C for 3–5 hours, cooled, and quenched with water to precipitate the product. This method yields 78–83% of the acetate ester after recrystallization with petroleum ether.

Reaction Conditions

Acetylation Using Acetyl Chloride in Basic Media

An alternative protocol employs acetyl chloride (1.1 eq) in pyridine to neutralize HCl. The phenol is dissolved in pyridine at 0°C, followed by dropwise addition of acetyl chloride. After stirring at room temperature for 12 hours, the mixture is poured into ice water, and the product is extracted with dichloromethane. This method avoids side reactions but requires careful handling of pyridine.

Nitration-Reduction-Esterification Sequence

This multi-step approach is adapted from patented nitration and deprotection strategies for structurally related compounds.

Nitration of Protected Intermediates

4-Fluoro-2-methoxyaniline is first acetylated to form N-(4-fluoro-2-methoxyphenyl)acetamide using acetic anhydride. Nitration with fuming nitric acid in sulfuric acid at 0–5°C introduces a nitro group at the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Key Data

Deprotection and Esterification

The nitroacetamide intermediate is hydrolyzed under acidic reflux (HCl in methanol) to yield 4-fluoro-2-methoxy-5-nitroaniline. Subsequent hydrogenation over Raney Ni at 25–30°C under 3.0 kg H₂ pressure reduces the nitro group to an amine, which is acetylated as described in Section 1.1.

Critical Parameters

Solvent-Free Esterification Using Heterogeneous Catalysts

Aligning with green chemistry principles, solvent-free esterification of 4-fluoro-2-methoxyphenol with acetic acid or anhydride using Amberlyst-15 has been demonstrated.

Procedure and Optimization

A mixture of 4-fluoro-2-methoxyphenol (1.0 eq) and acetic anhydride (1.5 eq) is heated at 80°C with 10 wt% Amberlyst-15. The reaction progresses to 95% conversion within 4 hours, after which the catalyst is filtered and reused.

Advantages

-

Catalyst Reusability: Amberlyst-15 retains activity for 5 cycles.

-

Yield: 91% (isolated).

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield | Key Advantage |

|---|---|---|---|---|

| Direct Acetylation | 90°C, 3–5 hrs | Acetic acid | 78–83% | Simplicity |

| Nitration-Reduction | Multi-step, 0–90°C | H₂SO₄, Raney Ni | 73.55% | Applicable to nitro derivatives |

| Solvent-Free | 80°C, 4 hrs | Amberlyst-15 | 91% | Eco-friendly, high catalyst reuse |

Challenges and Optimization Strategies

Byproduct Formation in Direct Acetylation

Over-acetylation or ring halogenation may occur at temperatures >100°C. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-fluoro-2-methoxy-, acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

Antioxidant Activity

Research indicates that phenol derivatives can exhibit significant antioxidant properties. Phenol, 4-fluoro-2-methoxy-, acetate has been studied for its ability to inhibit reactive oxygen species (ROS) production, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively reduced ROS levels in cellular models, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Inhibition of NADPH Oxidase

Similar to its analogs, this compound has shown promise as an inhibitor of NADPH oxidase activity. This enzyme plays a pivotal role in producing superoxide radicals during inflammation. The enhanced lipophilicity due to the fluorine substitution may improve cell membrane permeability, facilitating better inhibition .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on myeloperoxidase (MPO) and other enzymes involved in inflammatory responses. Its structural modifications compared to traditional inhibitors have led to increased potency against these enzymes .

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential use in developing new medications targeting inflammatory diseases and cancer due to their favorable biological activities .

Chemical Sensors

Due to its reactive nature, this compound can be incorporated into chemical sensors for detecting environmental pollutants. Research has shown that compounds with similar structures can effectively bind to specific anions and detect their presence through colorimetric changes .

Biodegradation Studies

Studies on the biodegradability of phenolic compounds indicate that derivatives like this compound can be subjected to microbial degradation processes. Understanding its degradation pathways is essential for assessing environmental impact and developing bioremediation strategies .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Specific Application | Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Reduced ROS levels in cellular models |

| Inhibition of NADPH Oxidase | Enhanced inhibition compared to traditional inhibitors | |

| Biochemical Research | Enzyme Inhibition Studies | Increased potency against myeloperoxidase |

| Drug Development | Potential intermediate for anti-inflammatory drugs | |

| Environmental Science | Chemical Sensors | Effective binding with specific anions |

| Biodegradation Studies | Subjected to microbial degradation |

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of this compound using DPPH assay methods. Results indicated a significant reduction in DPPH radical levels, suggesting strong antioxidant potential.

Case Study 2: Enzyme Inhibition

In vitro studies focused on the compound's ability to inhibit myeloperoxidase activity showed that this compound significantly reduced enzyme activity compared to controls. This suggests its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of phenol, 4-fluoro-2-methoxy-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenol, 4-fluoro-2-methoxy-, acetate can be compared with other similar compounds such as:

Phenol, 4-fluoro-, acetate: Lacks the methoxy group, leading to different chemical and biological properties.

Phenol, 2-methoxy-, acetate: Lacks the fluorine atom, resulting in altered reactivity and applications.

Phenol, 4-chloro-2-methoxy-, acetate:

The uniqueness of this compound lies in the combination of the fluorine and methoxy groups, which impart specific chemical and biological characteristics that differentiate it from other related compounds.

Biological Activity

Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Phenol, 4-fluoro-2-methoxy-, acetate , is noted for its potential applications in various therapeutic areas, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from recent research studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C10H11F O3

- IUPAC Name : 4-Fluoro-2-methoxyphenyl acetate

Biological Activity Overview

The biological activities of this compound are primarily characterized by its antiproliferative and antimicrobial properties.

Antiproliferative Activity

Research indicates that certain phenolic compounds, including derivatives with fluorine substitutions, exhibit significant inhibition of cancer cell proliferation. For instance, studies have shown that phenolic compounds with a similar structure can effectively inhibit the growth of human myeloid leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells . This suggests a selective action that may be beneficial in cancer treatment.

| Compound | Cell Line | Inhibition (%) | Cytotoxicity |

|---|---|---|---|

| This compound | U937 | Significant | None detected |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that phenolic compounds generally exhibit strong antibacterial and antifungal activities. Specifically, compounds with electron-withdrawing groups like fluorine enhance the antimicrobial efficacy against various bacterial strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

The mechanism underlying the biological activity of phenolic compounds often involves the induction of apoptosis in cancer cells and disruption of microbial cell membranes. For example, compounds similar to this compound have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Anticancer Study : A series of phenolic derivatives were tested on colon carcinoma cell lines with varying p53 statuses. The study found that certain derivatives exhibited superior activity against p53 null cells compared to wild-type cells, suggesting a potential therapeutic advantage for targeting specific cancer types .

- Antimicrobial Efficacy : In a comparative study of various phenolic compounds, those containing fluorine exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of electron-withdrawing groups significantly influences the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Phenol, 4-fluoro-2-methoxy-, acetate, and what reaction conditions optimize yield?

- Methodology :

-

Esterification : React 4-fluoro-2-methoxyphenol (CAS 450-93-1, molecular weight 142.13 g/mol) with acetic anhydride in the presence of a catalytic acid (e.g., concentrated H₂SO₄). Reflux for 4–6 hours in methanol, followed by quenching in ice water to precipitate the product .

-

Alternative : Use acetyl chloride in anhydrous conditions with pyridine to minimize side reactions.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Typical yields for analogous phenol acetates range from 70–85% under optimal conditions .

Parameter Value/Description Starting Material 4-Fluoro-2-methoxyphenol Reagents Acetic anhydride, H₂SO₄ Solvent Methanol Reaction Time 4–6 hours (reflux) Workup Ice-water quench, filtration

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the methoxy group (δ 3.8–3.9 ppm, singlet), acetate methyl (δ 2.1–2.3 ppm), and aromatic protons (δ 6.5–7.2 ppm, split patterns due to fluorine coupling) .

- ¹⁹F NMR : A singlet near δ -120 ppm (CF coupling) confirms fluorine presence .

Q. What chromatographic methods are suitable for purity assessment?

- GC/MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Program temperature from 50°C (hold 2 min) to 250°C at 10°C/min. Monitor for molecular ion [M]⁺ at m/z 184 (calculated molecular weight: C₉H₉FO₃) .

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Retention time can be compared to standards .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement. Key parameters:

- Space group (e.g., P2₁/c for similar phenolic esters).

- Bond angles and torsion angles to confirm acetyl group orientation.

- Fluorine position verified via electron density maps .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Common Issues :

- Hydrolysis : Trace moisture converts acetate back to phenol. Use anhydrous solvents and drying agents (e.g., molecular sieves).

- Oxidation : Methoxy or fluorine groups may destabilize intermediates. Perform reactions under inert atmosphere (N₂/Ar) .

Q. How does the fluorine substituent influence electronic properties and reactivity?

- Computational Analysis :

- DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic substitution to the para position.

- Hammett constants (σₚ = +0.06 for -OCH₃ vs. +0.78 for -F) predict enhanced stability of intermediates .

Q. What strategies validate the compound’s antioxidant activity in biological assays?

- DPPH/ABTS Assays : Dissolve the compound in ethanol (0.1–1.0 mg/mL). Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS). Compare IC₅₀ values to trolox standards .

- FRAP Assay : Reduce Fe³+-TPTZ complex; monitor absorbance at 593 nm. Total antioxidant capacity reported as µmol Fe²+/g compound .

| Assay | Conditions | Key Metrics |

|---|---|---|

| DPPH | 25.6 mg/mL (IC₅₀) | Radical scavenging > 80% |

| FRAP | 16.7 mg/mL (trolox equivalent) | Fe³+ reduction capacity |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.